molecular formula C10H13NO4S2 B12710801 5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone CAS No. 111711-67-2

5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone

Katalognummer: B12710801
CAS-Nummer: 111711-67-2
Molekulargewicht: 275.3 g/mol
InChI-Schlüssel: XXDYMSGLQVUDLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone is a chemical compound with the molecular formula C10H13NO4S2 and a molecular weight of 275.34 g/mol . This compound is characterized by the presence of an ethoxy group, a thienylsulfonyl group, and a pyrrolidinone ring, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone typically involves the reaction of 3-thienylsulfonyl chloride with 5-ethoxy-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and modulate gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethoxy-1-(3-thienylsulfonyl)-2-pyrrolidinone is unique due to the presence of the ethoxy group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

111711-67-2

Molekularformel

C10H13NO4S2

Molekulargewicht

275.3 g/mol

IUPAC-Name

5-ethoxy-1-thiophen-3-ylsulfonylpyrrolidin-2-one

InChI

InChI=1S/C10H13NO4S2/c1-2-15-10-4-3-9(12)11(10)17(13,14)8-5-6-16-7-8/h5-7,10H,2-4H2,1H3

InChI-Schlüssel

XXDYMSGLQVUDLM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.